4-(3-Trifluoromethylbenzoyl)piperidine

Vue d'ensemble

Description

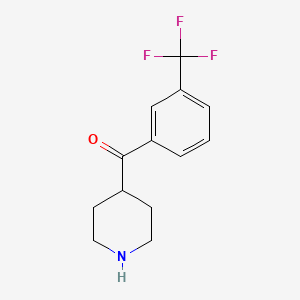

4-(3-Trifluoromethylbenzoyl)piperidine is an organic compound with the molecular formula C13H14F3NO It is a piperidine derivative, characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Trifluoromethylbenzoyl)piperidine typically involves the reaction of piperidine with 3-trifluoromethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production required in various industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Trifluoromethylbenzoyl)piperidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of trifluoromethylbenzoic acid.

Reduction: Formation of 3-trifluoromethylbenzylpiperidine.

Substitution: Formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

4-(3-Trifluoromethylbenzoyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

Industry: Utilized in the development of agrochemicals and materials science.

Mécanisme D'action

The mechanism of action of 4-(3-Trifluoromethylbenzoyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-Trifluoromethylbenzyl)piperidine

- 3-(4-Fluorobenzyl)piperidine

- 3-(4-Ethylbenzyl)piperidine

Uniqueness

4-(3-Trifluoromethylbenzoyl)piperidine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .

Activité Biologique

4-(3-Trifluoromethylbenzoyl)piperidine, often referred to as 4-(3-TFMB)piperidine, is a compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including interactions with neurotransmitter systems, therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C13H15ClF3NO

- Molecular Weight : 293.71 g/mol

- Appearance : Light brown solid

- Melting Point : 196-198 °C

- Solubility : Soluble in methanol and water

Research indicates that 4-(3-TFMB)piperidine may function as a serotonin reuptake inhibitor (SRI) . This mechanism involves the inhibition of serotonin transporters, leading to increased serotonin levels in the synaptic cleft, which can influence mood, cognition, and behavior.

Neurological Disorders

The compound has been explored for its potential benefits in treating various neurological disorders. Studies suggest that it may be effective in conditions such as depression and anxiety due to its interaction with the serotonin system.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(3-TFMB)piperidine, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 4-(3-Trifluoromethylbenzyl)piperidine Hydrochloride | 37581-29-6 | C13H17ClF3N | Contains a benzyl group instead of a benzoyl group |

| 3-[4-(Trifluoromethyl)benzyl]piperidine Hydrochloride | 745817-31-6 | C13H16F3N·HCl | Different positioning of trifluoromethyl group |

| 4-[3-(Trifluoromethyl)benzoyl]piperidine | 64670-97-9 | C13H15ClF3NO | Lacks hydrochloride salt form |

These comparisons highlight the variations in chemical reactivity and biological activity among these compounds, which can influence their pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of 4-(3-TFMB)piperidine. For instance:

- High Throughput Screening : A study utilized high throughput screening to evaluate the compound's affinity for various receptors, particularly focusing on its action as a TRPV1 vanilloid receptor ligand. This investigation revealed significant interactions that could lead to therapeutic applications in pain management .

- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the trifluoromethyl group can significantly enhance the potency of compounds similar to 4-(3-TFMB)piperidine for inhibiting serotonin uptake compared to non-fluorinated analogs .

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing 4-(3-Trifluoromethylbenzoyl)piperidine with high purity?

Methodological Answer:

Synthesis typically involves coupling a trifluoromethyl-substituted benzoyl chloride with a piperidine derivative under basic conditions (e.g., NaOH in dichloromethane). Key steps include:

- Reaction Optimization : Adjust molar ratios (1:1.2 benzoyl chloride:piperidine) and temperature (0–5°C to minimize side reactions).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for ≥99% purity.

- Safety : Follow protocols for handling corrosive reagents (e.g., P301-P310 for emergency response) and volatile solvents .

Q. Advanced: How can QSAR models be applied to predict the bioactivity of this compound derivatives?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models require:

- Descriptor Selection : Compute topological (e.g., molecular connectivity indices), electronic (HOMO-LUMO gaps), and steric descriptors (van der Waals volume) using tools like ADMET Predictor™.

- Data Validation : Use experimental pIC50 values (Supplementary Table S1) to train models, ensuring R² >0.8 and cross-validated Q² >0.6.

- Model Refinement : Address outliers via partial least squares (PLS) regression or machine learning (e.g., random forests) to improve predictive accuracy .

Q. Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR to confirm benzoyl and piperidine moieties (e.g., aromatic protons at δ 7.4–8.1 ppm, piperidine CH at δ 1.5–2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.

- HPLC : Purity assessment using C18 columns (≥95% purity threshold) .

Q. Advanced: How should researchers resolve discrepancies between in silico ADMET predictions and experimental pharmacokinetic data for this compound?

Methodological Answer:

- Data Triangulation : Cross-validate in silico results (e.g., logP, bioavailability) with in vitro assays (e.g., Caco-2 permeability).

- Descriptor Reevaluation : Check if outliers arise from unmodeled interactions (e.g., protein binding or metabolic enzymes).

- Statistical Analysis : Apply Bland-Altman plots to assess bias between predicted and experimental pIC50 values .

Q. Advanced: What in silico strategies are effective for evaluating the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Use MedChem Designer™ to simulate absorption (e.g., Caco-2 permeability >8 × 10 cm/s) and metabolism (CYP450 isoform interactions).

- Key Parameters : Focus on logP (optimal 2–3 for blood-brain barrier penetration), polar surface area (<90 Ų for oral bioavailability), and plasma protein binding (%PPB) .

Q. Basic: How does the trifluoromethyl group influence the reactivity of this compound?

Methodological Answer:

- Electron-Withdrawing Effects : The -CF group decreases electron density on the benzoyl ring, reducing nucleophilic aromatic substitution but enhancing stability against oxidation.

- Hydrophobic Interactions : Increases logP by ~1.5 units, improving membrane permeability.

- Synthetic Considerations : Use fluorinated solvents (e.g., DMF or THF) to solubilize the compound during reactions .

Q. Advanced: How can theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Ontological Alignment : Define target properties (e.g., kinase inhibition) and align descriptors (e.g., hydrogen bond acceptors) with biological mechanisms.

- Epistemological Design : Use hypothesis-driven SAR cycles (e.g., varying substituents at the 3-position of the benzoyl group) to iteratively refine activity.

- Methodological Integration : Combine docking studies (e.g., AutoDock Vina) with QSAR to validate binding modes .

Propriétés

IUPAC Name |

piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9/h1-3,8-9,17H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYQTTNQDIKOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.